molecular formula C25H29ClN2O4S2 B13485310 2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride

2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride

Cat. No.: B13485310
M. Wt: 521.1 g/mol
InChI Key: BNVWJGWRPPTHLH-UHFFFAOYSA-M
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Description

2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple benzothiazole rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride typically involves the condensation of appropriate benzothiazole derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include methoxybenzothiazole, hydroxyethylbenzothiazole, and various aldehydes or ketones.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions may result in various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride include other benzothiazolium salts and derivatives, such as:

  • 3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazolium chloride
  • 2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]ethanol;chloride

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of multiple benzothiazole rings and functional groups allows for diverse interactions and applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C25H29ClN2O4S2

Molecular Weight

521.1 g/mol

IUPAC Name

2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride

InChI

InChI=1S/C25H29N2O4S2.ClH/c1-4-17(13-24-26(9-11-28)20-15-18(30-2)5-7-22(20)32-24)14-25-27(10-12-29)21-16-19(31-3)6-8-23(21)33-25;/h5-8,13-16,28-29H,4,9-12H2,1-3H3;1H/q+1;/p-1

InChI Key

BNVWJGWRPPTHLH-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)/C=C/3\N(C4=C(S3)C=CC(=C4)OC)CCO.[Cl-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.[Cl-]

Origin of Product

United States

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